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Compound of Interest

Compound Name: Fluvoxketone

Cat. No.: B195942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of

Fluvoxketone, a known impurity and synthetic intermediate of the selective serotonin reuptake

inhibitor (SSRI), Fluvoxamine. This document details the expected Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Fluvoxketone, along

with standardized experimental protocols for these analytical techniques. Furthermore, a

plausible signaling pathway for the parent compound, Fluvoxamine, is illustrated to provide a

biological context.

Chemical Identity and Structure
Systematic Name: 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one

Common Name: Fluvoxketone

CAS Number: 61718-80-7

Molecular Formula: C₁₃H₁₅F₃O₂

Molecular Weight: 260.25 g/mol

Chemical Structure:
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A 2D representation of the chemical structure of Fluvoxketone would be depicted here,

showing a pentanone chain with a methoxy group at the 5-position and a 4-

(trifluoromethyl)phenyl group attached to the carbonyl carbon.

Spectroscopic Data
The following tables summarize the predicted and characteristic spectroscopic data for

Fluvoxketone based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for Fluvoxketone (in CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~8.05 d 2H Ar-H (ortho to C=O)

~7.75 d 2H Ar-H (meta to C=O)

~3.35 t 2H -CH₂-O-

~3.30 s 3H -OCH₃

~3.00 t 2H -C(=O)-CH₂-

~1.90 p 2H -C(=O)-CH₂-CH₂-

~1.70 p 2H -CH₂-CH₂-O-

Table 2: Predicted ¹³C NMR Data for Fluvoxketone (in CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~198.0 C=O

~139.0 Ar-C (ipso to C=O)

~134.0 (q) Ar-C (para to C=O, attached to CF₃)

~128.5 Ar-CH (ortho to C=O)

~125.8 (q) Ar-CH (meta to C=O)

~124.0 (q) CF₃

~72.0 -CH₂-O-

~58.5 -OCH₃

~38.0 -C(=O)-CH₂-

~28.5 -C(=O)-CH₂-CH₂-

~21.0 -CH₂-CH₂-O-

Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands for Fluvoxketone
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950-2850 Medium-Strong Aliphatic C-H stretch

~1690 Strong
C=O stretch (aromatic ketone)

[cite: ]

~1600, ~1480 Medium-Weak Aromatic C=C stretch

~1325 Strong C-F stretch (in CF₃)

~1250, ~1120 Strong C-O stretch (ether)

~1160, ~1120 Strong
CF₃ symmetric and

asymmetric stretch

~850 Strong
para-disubstituted benzene C-

H bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for Fluvoxketone (Electron Ionization - EI)

m/z Possible Fragment Ion

260 [M]⁺ (Molecular Ion)

173
[M - C₄H₉O]⁺ (Loss of the methoxybutyl side

chain)

145 [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation)

117 [C₇H₄O]⁺ (Benzoyl cation)

87 [C₅H₁₁O]⁺ (Methoxybutyl fragment)

77 [C₆H₅]⁺ (Phenyl cation)

45 [C₂H₅O]⁺ (Methoxyethyl fragment)
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Experimental Protocols
NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of Fluvoxketone in 0.6-0.7 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer.

¹H NMR Acquisition:

Set the spectral width to cover the range of -2 to 12 ppm.

Use a 30-degree pulse angle.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

¹³C NMR Acquisition:

Set the spectral width to cover the range of 0 to 220 ppm.

Use a proton-decoupled pulse sequence.

Set the relaxation delay to 2-5 seconds.

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise

ratio.

Data Processing: Process the raw data using appropriate software. Apply Fourier

transformation, phase correction, and baseline correction. Reference the spectra to the TMS

signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Infrared (IR) Spectroscopy
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Sample Preparation:

Thin Film (for neat liquids or low-melting solids): Place a small drop of the sample between

two potassium bromide (KBr) or sodium chloride (NaCl) plates.

KBr Pellet (for solids): Grind 1-2 mg of Fluvoxketone with approximately 100-200 mg of

dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent

pellet using a hydraulic press.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

Place the sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Data Processing: The software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of Fluvoxketone in a volatile organic solvent

(e.g., methanol or acetonitrile) into the mass spectrometer. For Gas Chromatography-Mass

Spectrometry (GC-MS), inject the sample onto a suitable GC column for separation prior to

introduction into the MS.

Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source.

Ionization:

Set the electron energy to 70 eV.
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Maintain the ion source at an appropriate temperature (e.g., 200-250 °C) to ensure sample

vaporization.

Mass Analysis: Scan a mass range appropriate for the expected molecular weight and

fragments (e.g., m/z 40-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

elucidate the structure of the compound.
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Caption: Workflow for the spectroscopic analysis of Fluvoxketone.

Signaling Pathway of Fluvoxamine
Since Fluvoxketone is an impurity of Fluvoxamine, understanding the parent drug's

mechanism of action is crucial. Fluvoxamine is a selective serotonin reuptake inhibitor (SSRI).
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Caption: Simplified signaling pathway for Fluvoxamine's action as an SSRI.

To cite this document: BenchChem. [Spectroscopic Blueprint of Fluvoxketone: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b195942#spectroscopic-analysis-of-fluvoxketone-nmr-
ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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